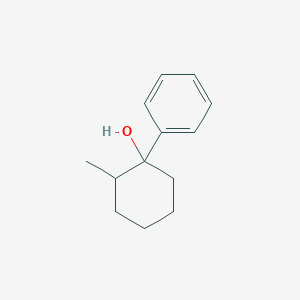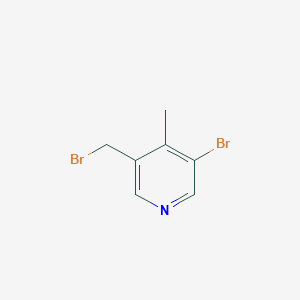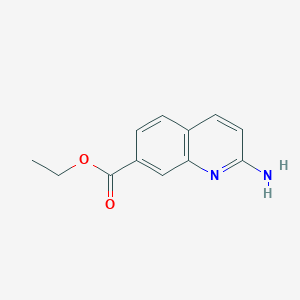
Ethyl 2-aminoquinoline-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-aminoquinoline-7-carboxylate is a heterocyclic compound that belongs to the quinoline family Quinolines are nitrogen-containing aromatic compounds known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-aminoquinoline-7-carboxylate can be achieved through several methods. One common approach involves the reaction of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst such as zinc triflate under microwave irradiation . Another method includes the use of copper salt-D-glucose to generate copper(I) species in situ through reduction in aqueous ethanol, with proline as a ligand and proton source .
Industrial Production Methods
Industrial production of this compound often involves greener and more sustainable chemical processes. These methods include the use of microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts such as clay or ionic liquids . These approaches not only improve the efficiency of the synthesis but also reduce the environmental impact.
化学反应分析
Types of Reactions
Ethyl 2-aminoquinoline-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinoline derivatives with different functional groups, such as hydroxyl, alkyl, and aryl groups.
科学研究应用
Ethyl 2-aminoquinoline-7-carboxylate has a wide range of scientific research applications, including:
作用机制
The mechanism of action of ethyl 2-aminoquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of essential biological processes, such as DNA replication or protein synthesis . Additionally, the compound’s fluorescent properties make it useful for imaging applications, where it can bind to specific cellular components and emit light upon excitation .
相似化合物的比较
Ethyl 2-aminoquinoline-7-carboxylate can be compared with other similar compounds, such as:
2-Aminoquinoline: Similar to this compound but lacks the carboxylate group, making it less versatile in certain applications.
Ethyl 2-aminoquinoline-3-carboxylate: Another derivative with a carboxylate group at a different position, leading to different chemical properties and applications.
属性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC 名称 |
ethyl 2-aminoquinoline-7-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)9-4-3-8-5-6-11(13)14-10(8)7-9/h3-7H,2H2,1H3,(H2,13,14) |
InChI 键 |
IRLFYDGLYJRVCL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=CC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


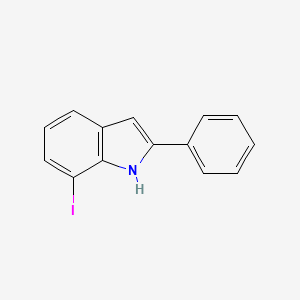
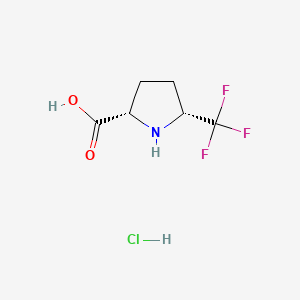
![1,1-Dimethylethyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate](/img/structure/B13654708.png)
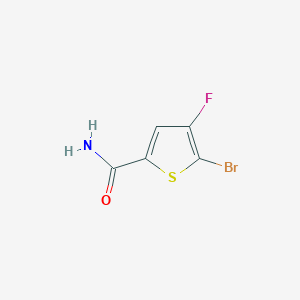

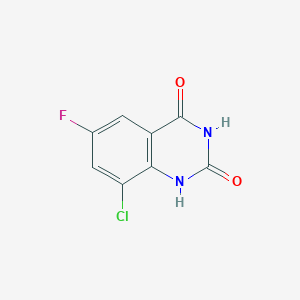


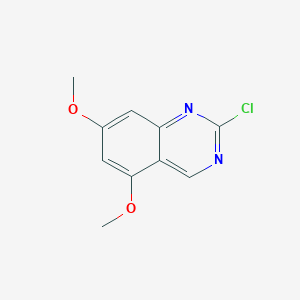

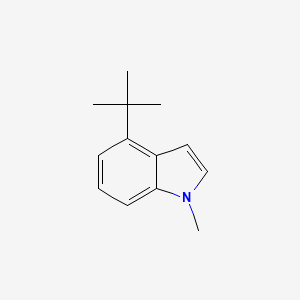
![(2-Methylbenzo[d]oxazol-4-yl)methanamine hydrochloride](/img/structure/B13654754.png)
